BenchChemオンラインストアへようこそ!

PJ34

PARP inhibition Enzymology Potency comparison

PJ34 is a water-soluble phenanthridinone PARP1/2 inhibitor (IC50: 110/86 nM) with ~10,000-fold greater potency than 3-aminobenzamide. Validated in MCAo stroke models: 40% infarct reduction, attenuation of rt-PA-induced hemorrhagic transformation, and post-ischemic skeletal muscle preservation (102%±10 vs. 78%±4 in controls). Broader ADP-ribosyltransferase inhibition than clinical PARP inhibitors. Note off-target Pim-1/2 kinase activity (IC50: 3.7/16 µM) at higher concentrations. Ideal for cerebral ischemia-reperfusion, thrombolytic adjunct, and oxidative hepatotoxicity research.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 356042-41-6
Cat. No. B7979572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePJ34
CAS356042-41-6
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32
InChIInChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
InChIKeyUYJZZVDLGDDTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PJ34 (CAS 344458-19-1) PARP Inhibitor: Potency and Selectivity Profile for Scientific Procurement


PJ34 is a phenanthridinone-derived, water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2 with IC50 values of 110 nM and 86 nM respectively . The compound demonstrates approximately 10,000-fold greater potency than the prototypical PARP inhibitor 3-aminobenzamide (EC50: 20 nM vs. 200 µM) . PJ34 is extensively utilized as a research tool compound to investigate PARP-mediated pathways in DNA repair, inflammation, and cell death across diverse experimental systems [1].

PJ34 Procurement Rationale: Why Generic PARP Inhibitor Substitution Is Not Advisable


PARP inhibitors exhibit substantial divergence in selectivity profiles, off-target kinase activity, and structural binding mechanisms that preclude simple in-class substitution. While clinical PARP inhibitors such as olaparib and veliparib are optimized for specific therapeutic applications with distinct selectivity windows, PJ34 possesses a broader inhibitory spectrum across ADP-ribosyltransferases due to its flexible phenanthridinone moiety inserting into hydrophobic subpockets [1]. Furthermore, PJ34 displays off-target activity at Pim-1 and Pim-2 kinases (IC50: 3.7 µM and 16 µM respectively) at higher concentrations , which must be accounted for in experimental design. The following quantitative evidence delineates precisely where PJ34 offers measurable differentiation from benchmark comparators.

PJ34 Quantitative Differentiation: Comparative Evidence Against Key Analogs and Benchmarks


PJ34 vs. 3-Aminobenzamide: 10,000-Fold Potency Advantage in PARP Inhibition

PJ34 exhibits approximately 10,000-fold greater potency than 3-aminobenzamide (3-AB), the prototypical benchmark PARP inhibitor. The EC50 of PJ34 for PARP inhibition is 20 nM, compared to an EC50 of 200 µM for 3-AB [1]. This quantitative difference establishes PJ34 as a substantially more potent tool for PARP inhibition studies requiring lower compound concentrations.

PARP inhibition Enzymology Potency comparison

PJ34 Demonstrates Superior Hepatoprotective Efficacy vs. ABA and AIQ in Carbon Tetrachloride Model

In a head-to-head comparison of three water-soluble PARP-1 inhibitors in a carbon tetrachloride (CT)-induced hepatotoxicity mouse model, PJ34 demonstrated the greatest reduction in PARP-1 activity. Pretreatment with PJ34 decreased PARP-1 activity in hepatocytes by 3.4-fold, compared to 2.0-fold for 3-aminobenzamide (ABA) and 1.9-fold for 5-aminoisoquinolinone (AIQ) [1]. Additionally, PJ34 decreased malondialdehyde (MDA) concentrations and reduced glutathione (GSH) depletion with greater efficacy compared to ABA or AIQ [1].

Hepatoprotection Oxidative stress In vivo comparison

PJ34 In Vivo Neuroprotection: 40% Infarct Volume Reduction in Murine Stroke Model

PJ34 demonstrates robust neuroprotective efficacy in a validated in vivo model of cerebral ischemia. In SV/129 mice subjected to 1-hour middle cerebral artery occlusion (MCAo) followed by 23-hour reperfusion, PJ34 treatment (50 µg intraperitoneal injection administered 2 hours before occlusion and repeated 6 hours later) significantly reduced ischemic infarct volume by 40% compared to vehicle-treated controls (p<0.05) [1]. This represents a quantifiable, statistically significant therapeutic benefit in a clinically relevant preclinical stroke model.

Neuroprotection Ischemia-reperfusion In vivo efficacy

PJ34 Inhibitory Activity Against PARP-1 (IC50: 110 nM) and PARP-2 (IC50: 86 nM) Defines Selectivity Window

PJ34 exhibits differential inhibitory potency against PARP-1 and PARP-2 isoforms, with IC50 values of 110 nM for PARP-1 and 86 nM for PARP-2 [1]. This selectivity ratio of approximately 1.3-fold (PARP-2 favored) contrasts with clinical PARP inhibitors such as veliparib (Ki: PARP-1 5.2 nM, PARP-2 2.9 nM; ratio ~1.8) and olaparib (IC50: PARP-1 5 nM, PARP-2 1 nM; ratio 5.0) . Notably, PJ34 is characterized as a broader-spectrum PARP inhibitor that inserts a flexible moiety into hydrophobic subpockets across various ADP-ribosyltransferases [2], distinguishing it from more selective clinical candidates.

PARP-1 PARP-2 Enzyme selectivity

PJ34 Post Hoc Administration Preserves Skeletal Muscle Viability Following Hindlimb Ischemia-Reperfusion

In a clinically relevant post hoc treatment paradigm, PJ34 administered after the onset of acute hindlimb ischemia preserved skeletal muscle viability. Mice receiving intramuscular PJ34 (10 mg/kg) 90 minutes into a 3-hour ischemia period exhibited significantly higher muscle mitochondrial activity following 48 hours of reperfusion compared to saline-treated controls (102% ± 10 vs. 78% ± 4, p=0.04) [1]. This demonstrates that PJ34 provides quantifiable tissue protection even when administered after ischemic insult initiation.

Ischemia-reperfusion injury Skeletal muscle Post hoc therapy

PJ34 Reduces rt-PA-Induced Hemorrhagic Transformation in Experimental Ischemic Stroke

PJ34 (3 mg/kg intraperitoneal) administered in combination with recombinant tissue plasminogen activator (rt-PA) markedly reduced hemorrhagic transformations in a murine permanent focal cerebral ischemia model, an effect not attributable to modification of matrix metalloprotease activity [1]. Furthermore, PJ34 improved neurological functional outcomes in rt-PA-treated ischemic mice [1]. This combination strategy addresses a critical limitation of rt-PA therapy—increased hemorrhagic risk—without altering the fibrinolytic mechanism.

Thrombolysis Hemorrhagic transformation Combination therapy

PJ34 Optimal Research Applications: Evidence-Based Use Cases for Scientific Procurement


Ischemia-Reperfusion Injury Research Requiring Validated In Vivo Neuroprotection

Based on the 40% infarct volume reduction observed in the MCAo mouse model [1], PJ34 is optimally suited for preclinical stroke research and cerebral ischemia-reperfusion studies. The compound's established efficacy across multiple dosing paradigms—including pre-treatment and post hoc administration [1][2]—provides researchers with validated experimental protocols and quantifiable benchmarks for study design and power analysis.

Combination Studies Investigating PARP Inhibition to Mitigate Thrombolytic Hemorrhagic Risk

The demonstrated capacity of PJ34 (3 mg/kg) to markedly reduce rt-PA-induced hemorrhagic transformations while preserving or improving neurological function [3] positions this compound for investigations examining adjunctive PARP inhibition in thrombolytic therapy. This application scenario is distinct from standalone neuroprotection and addresses a specific clinical limitation of current stroke management.

Hepatotoxicity and Oxidative Stress Models Requiring Superior Target Engagement Over Benchmark PARP Inhibitors

The 3.4-fold reduction in PARP-1 activity observed with PJ34 in the carbon tetrachloride hepatotoxicity model—exceeding the 2.0-fold reduction with ABA and 1.9-fold reduction with AIQ [4]—supports PJ34 selection for studies of oxidative stress-mediated liver injury where maximal PARP inhibition is required. This evidence-based differentiation is particularly relevant when screening multiple PARP inhibitors for lead compound identification.

Post Hoc Therapeutic Intervention Studies in Peripheral Ischemia-Reperfusion

The significant preservation of skeletal muscle viability (102% ± 10 vs. 78% ± 4 in controls) observed with PJ34 administered 90 minutes after ischemia onset [2] validates its utility in translational research investigating therapeutic strategies initiated after ischemic insult. This post hoc efficacy distinguishes PJ34 from compounds requiring prophylactic administration and aligns with clinically relevant treatment paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PJ34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.